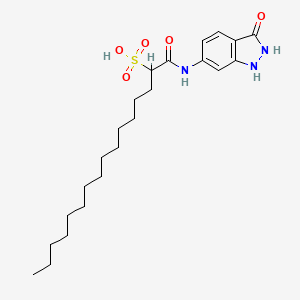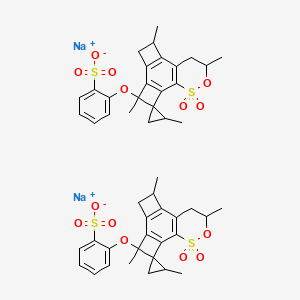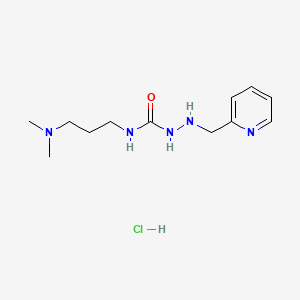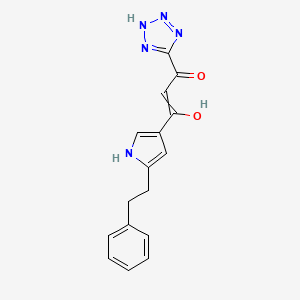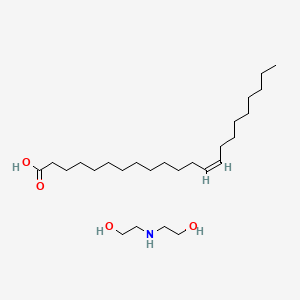
Einecs 282-048-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, typically involves the reaction of docos-13-enoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as distillation or crystallization to obtain a high-purity product suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions may vary depending on the desired product but often include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds .
Biology
In biological research, this compound may be used to study the effects of fatty acids and their derivatives on cellular processes and metabolic pathways .
Medicine
Industry
In industry, this compound can be used in the production of surfactants, lubricants, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes involved in fatty acid metabolism or by influencing cellular signaling pathways related to inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanoic acid: A saturated fatty acid with similar chain length but lacking the double bond present in (Z)-docos-13-enoic acid.
Oleic acid: A monounsaturated fatty acid with a similar structure but a shorter carbon chain.
Linoleic acid: A polyunsaturated fatty acid with two double bonds and a shorter carbon chain.
Uniqueness
(Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, is unique due to its specific structure, which includes a long carbon chain with a double bond and its combination with 2,2’-iminodiethanol. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
84083-01-2 |
|---|---|
Formule moléculaire |
C26H53NO4 |
Poids moléculaire |
443.7 g/mol |
Nom IUPAC |
(Z)-docos-13-enoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H42O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;6-3-1-5-2-4-7/h9-10H,2-8,11-21H2,1H3,(H,23,24);5-7H,1-4H2/b10-9-; |
Clé InChI |
PDBFDCICDREWBQ-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)NCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


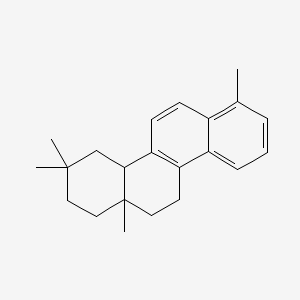
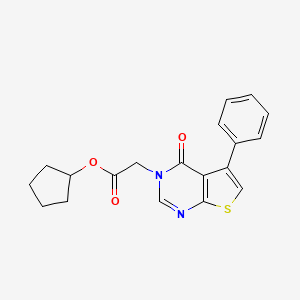
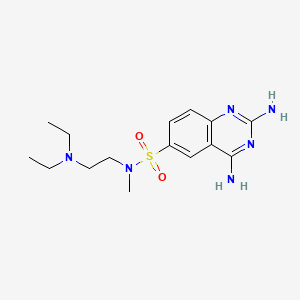
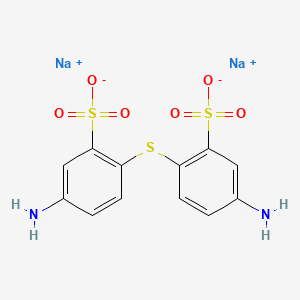

![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

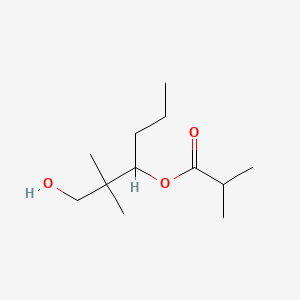
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
